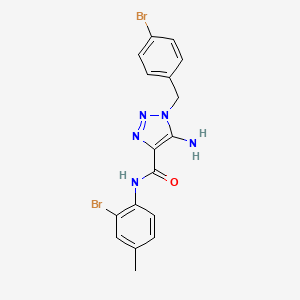![molecular formula C17H12N2O B2827676 4-(Naphtho[2,1-d]oxazol-2-yl)aniline CAS No. 56317-26-1](/img/structure/B2827676.png)
4-(Naphtho[2,1-d]oxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Naphtho[2,1-d]oxazol-2-yl)aniline is a heterocyclic compound that features a naphthoxazole core fused with an aniline group
作用機序
Target of Action
It is known that oxazole derivatives, which include this compound, have a broad range of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that oxazole derivatives can have a range of biological activities, including anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphtho[2,1-d]oxazol-2-yl)aniline typically involves the reaction of naphthols with amines. One practical method utilizes TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . This method is advantageous due to its ability to rapidly assemble a library of naphthoxazole derivatives that are otherwise challenging to prepare.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials such as naphthols and amines, along with efficient catalytic systems, makes this compound feasible for industrial synthesis.
化学反応の分析
Types of Reactions
4-(Naphtho[2,1-d]oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the naphthoxazole core.
Substitution: The aniline group allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoxazole derivatives with different functional groups, while substitution reactions can produce a wide range of aniline derivatives.
科学的研究の応用
4-(Naphtho[2,1-d]oxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the development of advanced materials, including polymers and dyes.
類似化合物との比較
Similar Compounds
Naphthoxazole derivatives: Compounds with similar naphthoxazole cores but different substituents.
Aniline derivatives: Compounds featuring an aniline group with various functional modifications.
Uniqueness
4-(Naphtho[2,1-d]oxazol-2-yl)aniline is unique due to its specific combination of a naphthoxazole core and an aniline group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-benzo[g][1,3]benzoxazol-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-13-8-5-12(6-9-13)17-19-15-10-7-11-3-1-2-4-14(11)16(15)20-17/h1-10H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQNJRAYEHNHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[(2S,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2827596.png)
![2-Chloro-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]acetamide](/img/structure/B2827597.png)
![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2827599.png)
![3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2827601.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827605.png)


![6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2827608.png)
![1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea](/img/structure/B2827609.png)
![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2827610.png)
![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one](/img/structure/B2827611.png)
![8-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827612.png)
